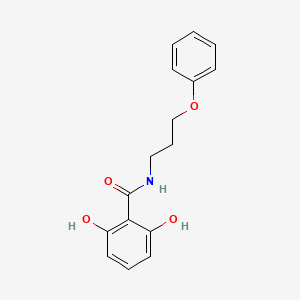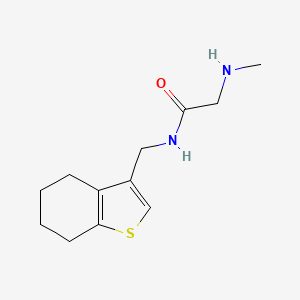![molecular formula C18H17NO3 B5355575 1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B5355575.png)
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one, also known as MDMA, is a synthetic compound that is widely used in scientific research. MDMA is a psychoactive drug that is commonly referred to as ecstasy or molly. While MDMA is often associated with recreational use, it has also been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognition. By increasing their levels, this compound produces a state of heightened emotional openness and empathy. This mechanism of action is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. This compound also causes the release of hormones such as oxytocin, which is associated with social bonding and trust. These effects can be both beneficial and harmful, depending on the context in which this compound is used.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has several advantages for use in lab experiments. It is a well-studied compound, with a known mechanism of action and a well-established synthesis method. This compound is also relatively easy to administer and can produce consistent effects across subjects. However, there are also limitations to using this compound in lab experiments. Its psychoactive effects can make it difficult to control for variables such as mood and emotion, and its potential for abuse means that it must be used with caution.
Orientations Futures
There are several future directions for 1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one research. One area of interest is the use of this compound in combination with psychotherapy for the treatment of mental health conditions. Another area of research is the development of non-psychoactive compounds that mimic the therapeutic effects of this compound without the risk of abuse. Finally, there is ongoing research into the long-term effects of this compound use, particularly with regards to brain function and mental health.
Conclusion:
This compound is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. While this compound is often associated with recreational use, its mechanism of action and biochemical effects make it a promising tool for psychotherapy. Future research will continue to explore the potential of this compound as a therapeutic agent, while also addressing the limitations and risks associated with its use.
Méthodes De Synthèse
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and formaldehyde. The resulting mixture is then heated and purified to obtain this compound. While the synthesis of this compound is relatively straightforward, it is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. Research has shown that this compound can be effective in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has also been studied for its potential to enhance empathy and social bonding, making it a promising tool for psychotherapy.
Propriétés
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)15-7-3-13(4-8-15)5-9-16(20)14-6-10-17-18(11-14)22-12-21-17/h3-11H,12H2,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVBOIXLVZSREL-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57264417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5355504.png)
![(3S*,4R*)-1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidin-4-amine](/img/structure/B5355511.png)
![N-(3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5355526.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5355530.png)
![7-(3-chlorophenyl)-4-[(3-ethylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5355535.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355543.png)

![ethyl [(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5355559.png)
![(2R*,3S*,6R*)-5-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5355571.png)
![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]propanamide](/img/structure/B5355587.png)
![2-amino-5-hydroxy-4-(3-hydroxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5355599.png)
![2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5355610.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5355611.png)
